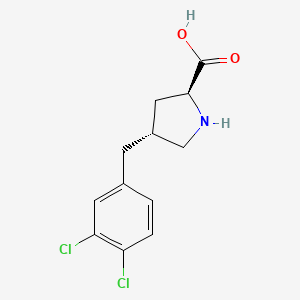

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4R)-4-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2/c13-9-2-1-7(4-10(9)14)3-8-5-11(12(16)17)15-6-8/h1-2,4,8,11,15H,3,5-6H2,(H,16,17)/t8-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELMJLOCNYHTQH-KCJUWKMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

Introduction of the 3,4-Dichlorobenzyl Group: This step involves the substitution of the pyrrolidine ring with a 3,4-dichlorobenzyl group using appropriate reagents and conditions.

Introduction of the Carboxylic Acid Group: This step involves the oxidation of a suitable precursor to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The 3,4-dichlorobenzyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or carboxylates, while reduction can yield alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

MAO-B Inhibition

One of the most notable applications of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is its role as an inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is an enzyme implicated in the metabolism of neurotransmitters such as dopamine, and its inhibition has therapeutic implications for neurodegenerative disorders like Parkinson's disease.

A study indicated that this compound exhibits potent MAO-B inhibition with an IC50 value of 0.036 μM, demonstrating its potential as a candidate for further development in treating neurodegenerative diseases .

| Compound | IC50 (μM) MAO-A | IC50 (μM) MAO-B |

|---|---|---|

| This compound | 150 ± 7.88 | 0.036 ± 0.012 |

| Safinamide | - | 0.048 |

| Toloxatone | 3.92 | - |

This table illustrates the comparative potency of this compound against MAO-A and MAO-B compared to established inhibitors .

Neuroprotective Effects

The compound's ability to inhibit MAO-B suggests potential neuroprotective effects. Research indicates that compounds inhibiting MAO-B can reduce oxidative stress and improve neuronal survival under pathological conditions associated with neurodegeneration .

Synthesis of Analogues

This compound serves as a precursor for synthesizing various analogues that may exhibit enhanced biological activity or different pharmacological profiles. The modification of the pyrrolidine ring or the introduction of different substituents can lead to compounds with tailored properties for specific therapeutic targets.

Case Study 1: Synthesis and Characterization

A detailed synthesis protocol for this compound involves the condensation of appropriate precursors under controlled conditions to yield a high-purity product suitable for biological testing . The characterization typically includes NMR and mass spectrometry to confirm structure and purity.

Case Study 2: In Vivo Studies

In vivo studies have explored the efficacy of this compound in animal models of Parkinson's disease. Results indicate that administration leads to improved motor function and reduced neuroinflammation markers, supporting its role as a therapeutic agent .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent positioning, halogenation patterns, or stereochemistry. Below is a detailed comparison:

Substituent Positioning and Halogenation

- (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic Acid Structure: Features a 2,4-dichlorobenzyl group instead of 3,4-dichloro. Molecular Weight: 329.19 g/mol (vs. 329.19 g/mol for the 3,4-dichloro isomer; identical formula, differing only in substituent positions) .

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic Acid

Stereochemical Variants

- (2S,4S)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic Acid

Functional Group Modifications

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic Acid

Comparative Pharmacological and Physicochemical Data

<sup>*</sup>LogP values estimated via computational modeling (ACD/Labs).

Biological Activity

(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a unique compound characterized by its pyrrolidine ring and a 3,4-dichlorobenzyl substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H13Cl2NO2

- Molecular Weight : 274.15 g/mol

- CAS Number : 1049981-41-0

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions using amino acid derivatives.

- Introduction of the 3,4-Dichlorobenzyl Group : Nucleophilic substitution reactions with 3,4-dichlorobenzyl halides.

- Carboxylation : Adding a carboxylic acid group through carboxylation reactions.

- Formation of Hydrochloride Salt : Treatment with hydrochloric acid for enhanced solubility and stability .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens . The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. For instance:

- Studies demonstrated that derivatives with similar structures exhibited significant cytotoxicity against A549 lung adenocarcinoma cells.

- Structure-activity relationship (SAR) analyses indicated that modifications to the substituents can enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Case Studies

- Anticancer Efficacy :

- Antimicrobial Screening :

Research Findings Summary Table

| Biological Activity | Model/System Used | Findings |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Effective against multidrug-resistant strains |

| Anticancer | A549 lung cancer cells | Significant cytotoxicity observed; structure-dependent activity |

Q & A

Q. What are the optimal synthetic routes for (2S,4R)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step protocols, including palladium-catalyzed cross-coupling and acid-mediated deprotection. For example, a two-step process using palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butanol (40–100°C under inert atmosphere) achieves intermediate formation, followed by HCl-mediated hydrolysis at 93–96°C to yield the final product . Key considerations:

- Temperature control : Higher temperatures (>90°C) during hydrolysis improve reaction rates but may risk racemization.

- Chiral integrity : Use of Boc-protecting groups (e.g., (2S,4R)-1-(tert-butoxycarbonyl) derivatives) preserves stereochemistry during intermediate steps .

- Purification : Sequential solvent extractions (e.g., 10% isopropanol/dichloromethane) and pH adjustment (pH 6.5) enhance purity .

Q. How can researchers validate the stereochemical configuration of this compound?

- X-ray crystallography : Resolve absolute configuration using single crystals of derivatives like Boc-protected analogs .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA/IB) with mobile phases containing hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid to confirm enantiomeric excess (>99%) .

- Optical rotation : Compare experimental values (e.g., [α]D²⁵ = +15.6° in methanol) with literature data for consistency .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity or receptor binding?

- 3,4-Dichlorobenzyl vs. other substituents : The 3,4-dichloro configuration enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites, as observed in glutamate receptor analogs . Substitution with iodine (e.g., 3-iodobenzyl derivatives) increases steric bulk, potentially altering binding kinetics .

- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., NMDA receptors) to predict binding affinity changes . Validate via competitive binding assays (IC₅₀ comparisons) .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

- Melting point variability : Discrepancies (e.g., 130–136°C vs. 140–145°C) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess purity .

- Solubility optimization : Test solubility in co-solvent systems (e.g., DMSO:water 1:1) or use micellar encapsulation (e.g., 0.1% Tween-80) for in vitro assays .

Q. How can researchers mitigate aggregation or instability during in vitro assays?

- Preventive measures :

- Aggregation monitoring : Dynamic light scattering (DLS) or size-exclusion chromatography (SEC) can detect particulate formation .

Methodological Resources

Q. What protocols are recommended for synthesizing hydrochloride salts of this compound?

- Acidification : Dissolve the free base in anhydrous ethyl acetate and treat with 4 M HCl/dioxane (1:1 molar ratio) at 0°C. Isolate the precipitate via vacuum filtration and wash with cold ether .

- Characterization : Confirm salt formation via FT-IR (N-H stretch at 2500–3000 cm⁻¹) and elemental analysis (Cl⁻ content ~11.5%) .

Q. How can computational modeling predict metabolic pathways or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.